Cas no 2555-11-5 (octahydro-1H-Isoindol-1-one)
octahydro-1H-Isoindol-1-one Chemical and Physical Properties
Names and Identifiers
-
- octahydro-1H-Isoindol-1-one
- 1H-Isoindol-1-one,octahydro-
- (+-)-5t-formyloxy-(3arH,7acH)-hexahydro-4t,7t-methano-indan
- (2S)-cis-endo-octahydroindole-2-carboxylic acid
- (2S,4R,9S)-octahydro-1H-indole-2-carboxylic acid
- 2,3,3a,4,5,6,7,7a-octahydroindol-2-carboxylic acid
- 4,7-Methanohydrindane-5-ol formate
- CIS,SYN-OCTAHYDRO-1H-INDOLE-2(S)-CARBOXYLIC ACID
- Octahydro-exo-4,7-methanoinden-exo-5-ol-ameisensaeureester
- octahydroindole-2-carboxylic acid
- octahydro-isoindol-1
- octahydro-isoindole-1-one
- DTXSID70909213
- NSC-338089
- D76636
- JKYNCKNIVHDOKU-UHFFFAOYSA-N
- 2555-11-5
- octahydro-isoindol-1-one
- AKOS006328953
- SCHEMBL258503
- cis-Octahydro-1H-isoindol-1-one
- (3Ar,7aS)-2,3,3a,4,5,6,7,7a-octahydroisoindol-1-one
- EINECS 233-980-5
- 2,3,3a,4,5,6,7,7a-octahydroisoindol-1-one
- CS-0106297
- CAA55511
- NSC338089
- perhydroisoindolone
- 3a,4,5,6,7,7a-Hexahydro-1H-isoindol-3-ol
- 10479-68-2
- EN300-637422
-
- MDL: MFCD09834339
- Inchi: 1S/C8H13NO/c10-8-7-4-2-1-3-6(7)5-9-8/h6-7H,1-5H2,(H,9,10)
- InChI Key: JKYNCKNIVHDOKU-UHFFFAOYSA-N
- SMILES: O=C1C2CCCCC2CN1
Computed Properties
- Exact Mass: 139.09979
- Monoisotopic Mass: 139.1
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- Density: 1.044
- Boiling Point: 308.5°Cat760mmHg
- Flash Point: 176.8°C
- PSA: 29.1
octahydro-1H-Isoindol-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 176216-1g |
Octahydro-1H-isoindol-1-one |
2555-11-5 | 1g |
$540.00 | 2023-09-09 | ||
| Matrix Scientific | 176216-5g |
Octahydro-1H-isoindol-1-one |
2555-11-5 | 5g |
$1296.00 | 2023-09-09 | ||
| Matrix Scientific | 176216-10g |
Octahydro-1H-isoindol-1-one |
2555-11-5 | 10g |
$1872.00 | 2023-09-09 | ||
| TRC | O180580-500mg |
Octahydro-1H-isoindol-1-one |
2555-11-5 | 500mg |
$ 585.00 | 2022-06-03 | ||
| TRC | O180580-1000mg |
Octahydro-1H-isoindol-1-one |
2555-11-5 | 1g |
$ 970.00 | 2022-06-03 | ||
| TRC | O180580-2500mg |
Octahydro-1H-isoindol-1-one |
2555-11-5 | 2500mg |
$ 1935.00 | 2022-06-03 | ||
| Chemenu | CM538730-1g |
Octahydro-1H-isoindol-1-one |
2555-11-5 | 95%+ | 1g |
$874 | 2024-07-28 | |
| Enamine | EN300-637422-0.05g |
octahydro-1H-isoindol-1-one |
2555-11-5 | 0.05g |
$888.0 | 2023-05-29 | ||
| Enamine | EN300-637422-0.1g |
octahydro-1H-isoindol-1-one |
2555-11-5 | 0.1g |
$930.0 | 2023-05-29 | ||
| Enamine | EN300-637422-0.25g |
octahydro-1H-isoindol-1-one |
2555-11-5 | 0.25g |
$972.0 | 2023-05-29 |
octahydro-1H-Isoindol-1-one Related Literature
-
Vannapha Pharikronburee,Teerachai Punirun,Darunee Soorukram,Chutima Kuhakarn,Patoomratana Tuchinda,Vichai Reutrakul,Manat Pohmakotr Org. Biomol. Chem. 2013 11 2022
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Ashabha I. Lansakara,Daniel P. Farrell,F. Christopher Pigge Org. Biomol. Chem. 2014 12 1090
Additional information on octahydro-1H-Isoindol-1-one
Introduction to Octahydro-1H-Isoindol-1-one (CAS No. 2555-11-5)
Octahydro-1H-Isoindol-1-one, a compound with the chemical formula C₉H₁₁NO, is a significant molecule in the field of pharmaceutical chemistry and medicinal research. Its CAS number, 2555-11-5, uniquely identifies it in scientific literature and databases. This compound has garnered attention due to its structural complexity and potential biological activities, making it a subject of extensive study in drug discovery and development.
The molecular structure of octahydro-1H-Isoindol-1-one features a fused isoindole ring system with an octahydro substituent, which contributes to its unique chemical properties. This structural motif is particularly intriguing because it can serve as a scaffold for designing novel therapeutic agents. The isoindole ring system is known for its presence in various bioactive natural products and pharmaceuticals, suggesting that derivatives of this compound may exhibit promising pharmacological effects.
In recent years, there has been a growing interest in exploring the pharmacological potential of octahydro-1H-Isoindol-1-one. Researchers have been investigating its derivatives for their potential applications in treating various diseases, including neurological disorders and inflammatory conditions. The compound's ability to interact with biological targets such as enzymes and receptors makes it a valuable candidate for drug design.
One of the most notable areas of research involving octahydro-1H-Isoindol-1-one is its role in developing treatments for neurological disorders. Studies have shown that certain derivatives of this compound can modulate neurotransmitter activity, potentially leading to new therapies for conditions such as depression, anxiety, and epilepsy. The precise mechanism by which these derivatives exert their effects is still under investigation, but preliminary findings are encouraging.
Another area of interest is the anti-inflammatory properties of octahydro-1H-Isoindol-1-one. Inflammation is a key factor in many chronic diseases, including arthritis and cardiovascular disorders. Researchers have found that certain analogs of this compound can inhibit inflammatory pathways, suggesting their potential as anti-inflammatory agents. These findings have opened up new avenues for developing more effective treatments for inflammatory conditions.
The synthesis of octahydro-1H-Isoindol-1-one and its derivatives is another critical aspect of pharmaceutical research. Chemists have developed various synthetic routes to produce this compound in high yields and purity. These synthetic methods are essential for conducting further biological studies and eventual clinical trials. The development of efficient synthetic protocols has also facilitated the exploration of more complex derivatives with tailored pharmacological properties.
In conclusion, (CAS No. 2555-11-5) is a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it a valuable scaffold for designing novel therapeutic agents. Ongoing research continues to uncover new applications for this compound, particularly in the treatment of neurological disorders and inflammatory conditions. As our understanding of its pharmacological properties grows, so does the promise of new treatments that could benefit patients worldwide.
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